4,4'-Bipyridine 1,1'-dioxide
CAS No.: 24573-15-7
Cat. No.: VC21335492
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24573-15-7 |
|---|---|
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol |
| IUPAC Name | 4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide |
| Standard InChI | InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |
| Standard InChI Key | CEJJXIXKGPQQNG-UHFFFAOYSA-N |
| SMILES | C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] |
| Canonical SMILES | C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] |
Introduction
Structural and Physical Properties
4,4'-Bipyridine 1,1'-dioxide consists of two pyridine N-oxide units linked through their para positions. This arrangement creates a molecule with potential for bidentate coordination through the oxygen atoms of the N-oxide groups. The compound's linear structure makes it particularly useful in creating extended coordination networks with various transition metals.
The physical and chemical properties of 4,4'-Bipyridine 1,1'-dioxide are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18-188.19 g/mol |
| CAS Number | 24573-15-7 |
| Density | 1.23±0.1 g/cm³ (Predicted) |
| Melting Point | 298-306°C |
| Boiling Point | 614.9±48.0°C (Predicted) |
| pKa | 0.03±0.10 (Predicted) |
| Appearance | Crystalline solid |
| Solubility | Good solubility in water and some organic solvents |
The compound is also known by several synonyms, including 4,4'-Dipyridyl Dioxide, 4,4'-Bipyridine N,N'-dioxide, and [4,4'-Bipyridine] 1,1'-dioxide . There are some discrepancies in the reported melting point values, with some sources reporting around 160-162°C and others reporting 298-306°C . This variation might be due to different polymorphic forms or purity levels of the samples analyzed.
The synthesis of 4,4'-Bipyridine 1,1'-dioxide is typically achieved through oxidation of 4,4'-bipyridine using oxidizing agents such as hydrogen peroxide or peracids. While the specific synthetic route is not extensively detailed in the provided search results, reference mentions that the compound can be "prepared according to the reported method."
One of the interesting aspects of this compound's chemistry is its ability to undergo protonation. Research has shown that under strong acidic conditions, both mono- and di-protonated forms can be stabilized in the solid state . These protonated species form interesting hydrogen-bonded networks and have potential applications in materials with nonlinear optical properties.
Coordination Chemistry
4,4'-Bipyridine 1,1'-dioxide (often abbreviated as bpdo in the literature) serves as an excellent ligand for coordination with various metal ions. The N-oxide groups can coordinate to metal centers, leading to the formation of diverse coordination polymers with interesting structural architectures.
Research has demonstrated that bpdo can form coordination polymers with transition metals such as zinc and manganese. For example, compounds like {[Zn(bpdo)(fum)(H₂O)₂]}ₙ and {[Mn(bpdo)(fum)(H₂O)₂]}ₙ (where fum refers to fumarate) have been synthesized and characterized . These coordination polymers adopt various structural motifs including one-dimensional chains and two-dimensional sheets, depending on the metal ion and reaction conditions .
The coordination versatility of this ligand makes it particularly valuable in crystal engineering and the design of functional materials with specific properties. The N-oxide groups serve as both coordination sites and as electronic modifiers that influence the properties of the resulting metal complexes.
Functional Properties and Applications
Photochromic Properties
One of the most notable properties of 4,4'-Bipyridine 1,1'-dioxide-based materials is photochromism - the ability to change color upon light irradiation. Coordination polymers containing this ligand have demonstrated significant photochromic responses . The mechanism behind this behavior typically involves photoinduced electron transfer processes, where electrons move from electron-rich components (such as carboxylate groups in fumaric acid) to the electron-deficient bipyridyl segment of the bpdo ligand .
Luminescence Properties
Coordination polymers containing 4,4'-Bipyridine 1,1'-dioxide can exhibit impressive luminescent properties. For instance, the zinc-based coordination polymer {[Zn(bpdo)(fum)(H₂O)₂]}ₙ demonstrates white-light emission with an exceptionally high color rendering index (CRI) of 92.1 . This property makes such materials potentially valuable for lighting applications and optoelectronic devices.
The luminescence is maintained both before and after photochromic color change, which is a particularly interesting feature that allows for multifunctional materials with both photochromic and luminescent properties simultaneously .
Magnetic Properties
Manganese-based coordination polymers containing 4,4'-Bipyridine 1,1'-dioxide exhibit interesting magnetic behaviors, particularly photomagnetism. This property arises from the interaction between photogenerated radicals and the paramagnetic manganese(II) ions . Electron paramagnetic resonance (EPR) studies have shown that light irradiation can induce changes in the magnetic properties of these materials, likely due to antiferromagnetic coupling between metal centers and photogenerated radicals .
Nonlinear Optical Properties
Research Developments
Recent research has expanded the applications of 4,4'-Bipyridine 1,1'-dioxide in several directions:
Electron Transfer Mechanisms
Detailed studies using density of states (DOS) calculations have provided insights into the electron transfer mechanisms in bpdo-based coordination polymers. These calculations have revealed that the primary pathway for electron transfer is from fumaric acid to the bipyridyl portion of bpdo, with the oxygen atoms of bpdo primarily increasing the electron-accepting ability of the ligand rather than serving as electron donors themselves .
Protonated Forms and Crystal Engineering
The ability of 4,4'-Bipyridine 1,1'-dioxide to form protonated species has been explored for crystal engineering purposes. Research has demonstrated that different polymorphs of the diprotonated chloride salt (H₂bp4do)Cl₂ can be obtained using slow liquid-gas diffusion methods under strongly acidic conditions . Additionally, mixed protonation states can be achieved in the presence of metallic salts like M(III)Br₃ (where M = Bi, Sb), leading to the formation of compounds such as (Hbp4do)₂[Sb₂Br₈] and (H₂bp4do)(Hbp4do)₄[Bi₄Br₁₈]·2H₂O .
These protonated forms create interesting hydrogen-bonded networks, with the hydroxyl hydrogen atoms forming strong hydrogen bonds with halide anions. For example, in the (H₂bp4do)Cl₂ salts, the O-H···Cl contacts are in the range of 1.831-1.839 Å .
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